

# Spectroscopic Profile of 3-Oxocyclobutyl Acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Oxocyclobutyl acetate

Cat. No.: B1313389

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Oxocyclobutyl acetate** (CAS No. 63930-59-6), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

## Molecular Structure

**3-Oxocyclobutyl acetate** is a cyclic ketone and an ester. Its structure consists of a four-membered cyclobutanone ring substituted with an acetate group at the 3-position.

Caption: Chemical structure of **3-Oxocyclobutyl acetate**.

## Spectroscopic Data

The following sections provide detailed spectroscopic data for **3-Oxocyclobutyl acetate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Oxocyclobutyl Acetate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.2	Multiplet	1H	CH-OAc
~3.4	Multiplet	2H	CH <sub>2</sub> adjacent to C=O
~2.8	Multiplet	2H	CH <sub>2</sub> adjacent to CH-OAc
2.05	Singlet	3H	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3-Oxocyclobutyl Acetate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~207	C=O (ketone)
~170	C=O (ester)
~68	CH-OAc
~45	CH <sub>2</sub> (adjacent to C=O)
21.1	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **3-Oxocyclobutyl Acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~1780	Strong	C=O stretch (ketone in a four-membered ring)
~1740	Strong	C=O stretch (ester)
~1230	Strong	C-O stretch (ester)
2980-2850	Medium	C-H stretch (aliphatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **3-Oxocyclobutyl Acetate**

m/z	Relative Intensity (%)	Assignment
128	Moderate	[M] <sup>+</sup> (Molecular Ion)
86	High	[M - CH <sub>2</sub> CO] <sup>+</sup>
68	Moderate	[M - CH <sub>3</sub> COOH] <sup>+</sup>
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

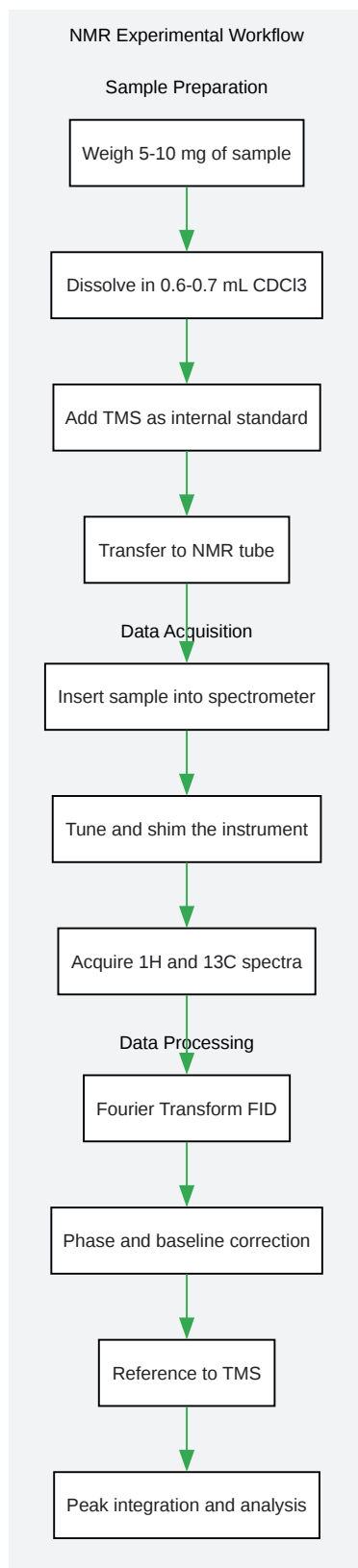
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of **3-Oxocyclobutyl acetate** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

- Data Acquisition:
  - $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
  - $^{13}\text{C}$  NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).



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Caption: A simplified workflow for NMR spectroscopy.

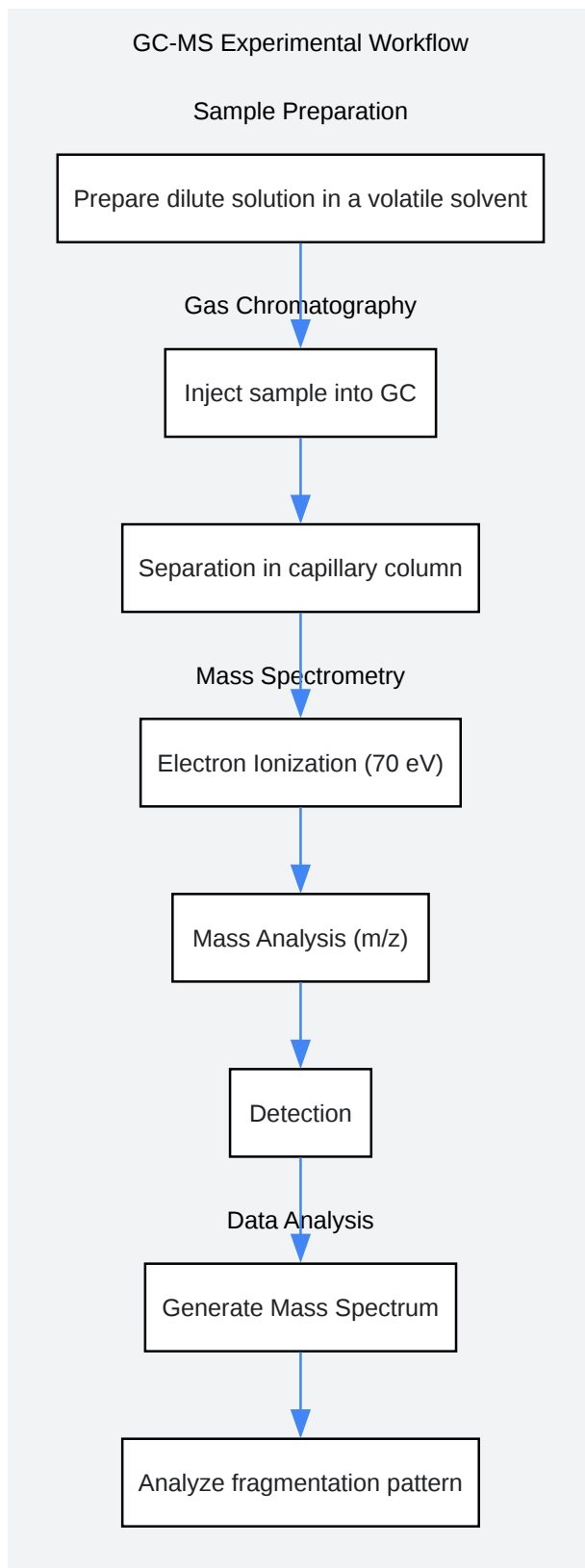
## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Sample Preparation:
  - Neat Liquid: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
  - KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of **3-Oxocyclobutyl acetate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition:
  - Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
  - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The fragmentation pattern is analyzed to deduce the structure of the

molecule.



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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Oxocyclobutyl Acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313389#spectroscopic-data-of-3-oxocyclobutyl-acetate-nmr-ir-ms]

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)